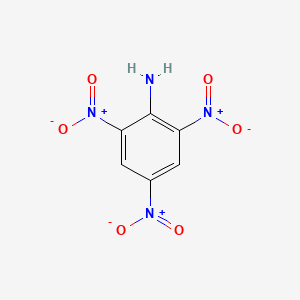

2,4,6-Trinitroaniline

描述

属性

IUPAC Name |

2,4,6-trinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHOUQOWMXVMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2,4,6-TRINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074850 | |

| Record name | 2,4,6-Trinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,6-trinitroaniline appears as yellow monoclinic crystals. (NTP, 1992), Yellow crystals; [CAMEO] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2,4,6-TRINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2,4,6-Trinitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Explodes (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2,4,6-TRINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2,4,6-TRINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.762 at 54 °F (NTP, 1992) - Denser than water; will sink | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2,4,6-TRINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

489-98-5 | |

| Record name | 2,4,6-TRINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL7CZQ6FZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

378 to 383 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2,4,6-TRINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Picramide (2,4,6-Trinitroaniline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picramide, systematically known as 2,4,6-trinitroaniline (TNA), is a highly nitrated aromatic amine. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. While primarily recognized for its energetic properties, this guide also addresses available information on its biological and toxicological profile. The content herein is intended to serve as a foundational resource for professionals in chemical research, materials science, and drug development who may encounter this compound.

Chemical Structure and Identification

Picramide is an aniline (B41778) molecule substituted with three nitro groups (-NO2) at the 2, 4, and 6 positions of the benzene (B151609) ring.[1] The presence of these electron-withdrawing nitro groups significantly influences the chemical properties of the molecule, particularly the acidity of the amine protons and the reactivity of the aromatic ring.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Picramide, TNA, 2,4,6-Trinitrobenzenamine, 1-Amino-2,4,6-trinitrobenzene[2] |

| CAS Number | 489-98-5[2] |

| Molecular Formula | C₆H₄N₄O₆[2] |

| Molecular Weight | 228.12 g/mol [1] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)--INVALID-LINK--[O-])--INVALID-LINK--[O-][2] |

| InChI | InChI=1S/C6H4N4O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H,7H2[2] |

Physicochemical Properties

Picramide is a yellow to orange or red crystalline solid, with its color dependent on purity.[1] It is known for its explosive properties and is insoluble in water.[1] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Appearance | Yellow/orange/red powder[1] |

| Density | 1.8 g/cm³[1] |

| Melting Point | 188 °C (decomposes)[1] |

| Boiling Point | Explodes before boiling[1] |

| Water Solubility | Insoluble[1] |

| Detonation Velocity | 7,300 m/s[1] |

Synthesis of Picramide

Several synthetic routes to picramide have been reported, primarily starting from picric acid or through the nitration of substituted anilines.

Synthesis from Picric Acid

A common laboratory-scale synthesis involves the conversion of picric acid to 2,4,6-trinitrochlorobenzene, which is subsequently aminated.[3] A more direct route involves the reaction of picric acid with an aminating agent.

-

Reaction Setup: In a glass-lined stainless steel reactor, combine picric acid (10.0 g, 43.8 mmol), diammonium hydrogen phosphate (B84403) (11.6 g, 87.6 mmol), and 40 mL of dry sulfolane.

-

Heating: Seal the reactor and stir the resulting slurry while heating from 25 °C to 175 °C over a period of 2 hours.

-

Reaction: Maintain the temperature at 175 °C and continue stirring for an additional 20 hours.

-

Work-up: Cool the reaction mixture and pour it into 400 mL of water.

-

Isolation: Collect the insoluble product by filtration, wash thoroughly with water, and dry to yield picramide. This method reports a yield of 93%.[3]

A logical workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of picramide from picric acid.

Purification by Recrystallization

Crude picramide can be purified by recrystallization to obtain a product of higher purity.[4] The choice of solvent is critical for effective purification.[5][6]

-

Solvent Selection: Choose a solvent in which picramide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Dissolve the crude picramide in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystals of pure picramide should form.

-

Cooling: To maximize yield, the flask may be placed in an ice bath once it has reached room temperature.

-

Isolation: Collect the purified crystals by suction filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals, for example, in a vacuum oven at a temperature below its decomposition point.

The logical steps for purification by recrystallization are outlined in the following diagram.

Caption: General workflow for the purification of picramide by recrystallization.

Analytical Characterization

The structure and purity of picramide are typically confirmed using various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of picramide.

-

¹H NMR: The proton NMR spectrum of picramide is expected to show a singlet for the two aromatic protons and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[2][7]

A general workflow for sample analysis by NMR is shown below.

Caption: A simplified workflow for NMR analysis of a chemical sample.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the picramide molecule.[8][9] Key expected vibrational frequencies include those for N-H stretching of the amine group, N-O stretching of the nitro groups, and C=C stretching of the aromatic ring. A KBr wafer is a common technique for solid sample analysis.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of picramide and for quantitative analysis.[10][11][12][13][14] A reversed-phase HPLC method would typically be employed.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

-

Standard and Sample Preparation: Prepare a stock solution of a picramide reference standard and the sample to be analyzed in a suitable solvent.

-

Chromatographic Conditions:

-

Column: A C18 column is commonly used for the separation of aromatic compounds.

-

Detection: UV detection at a wavelength where picramide exhibits strong absorbance.

-

Flow Rate: Typically around 1 mL/min.

-

Injection Volume: A standard volume, for example, 20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is determined by the relative area of the main peak.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals that the primary focus of research on picramide has been on its synthesis, characterization, and energetic properties. There is a notable absence of studies investigating the role of picramide in biological signaling pathways, which is a common area of investigation for therapeutic drug candidates. While some studies have explored the general cytotoxicity of nitroaromatic compounds, specific data on picramide's mechanism of action at the cellular level or its interaction with specific signaling cascades is not available.[15] Therefore, at present, no signaling pathway diagrams involving picramide can be provided. The known health hazards are primarily related to its explosive nature and potential for toxicity upon exposure, which may include skin and eye irritation, headache, cyanosis, and respiratory distress.[1]

Safety and Handling

Picramide is a dangerously explosive compound and must be handled with extreme caution in a controlled laboratory setting by trained personnel.[1] It is also hepatotoxic.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

Picramide (this compound) is a well-characterized energetic material with a rich chemistry. This guide has provided an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization methods. The provided experimental protocols and workflows offer a valuable resource for researchers. It is important to note the current gap in knowledge regarding its biological activity and interaction with cellular signaling pathways, reflecting its primary application in materials science rather than pharmacology. As with any energetic material, stringent safety protocols must be adhered to when handling picramide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H4N4O6 | CID 10271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. mt.com [mt.com]

- 6. physics.emu.edu.tr [physics.emu.edu.tr]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. osti.gov [osti.gov]

- 9. FTIR Spectrum II | McGill Chemistry Characterization Facility - McGill University [mcgill.ca]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of RP-HPLC method to assess the compatibility of metoclopramide and midazolam intravenous mixture used in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4,6-Trinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4,6-Trinitroaniline (TNA), also known as picramide. TNA is a high-energy nitroaromatic compound with applications in various fields, including explosives and, more recently, in pharmaceutical research as a potential antitumor agent.[1][2][3] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quantification in diverse matrices. This document outlines the key spectroscopic data obtained from Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), along with detailed experimental protocols.

Molecular Structure and Properties

This compound is an aromatic amine characterized by a benzene (B151609) ring substituted with three nitro groups (-NO₂) and one amino group (-NH₂).[1] The strong electron-withdrawing nature of the nitro groups significantly influences the electronic environment of the molecule and its spectroscopic behavior.[4]

Chemical Structure:

Caption: Molecular Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of TNA is dominated by the characteristic vibrations of the nitro (NO₂) and amino (NH₂) groups, as well as the aromatic ring.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Amino (N-H) | Stretching | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Nitro (N=O) | Asymmetric Stretching | 1530 - 1550 | Strong |

| Aromatic (C=C) | Stretching | 1500 - 1600 | Medium |

| Nitro (N=O) | Symmetric Stretching | 1330 - 1360 | Strong |

| Carbon-Nitrogen (C-N) | Stretching | 1200 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of TNA is expected to show two signals: one for the aromatic protons and another for the amine protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 8.5 - 9.5 | Singlet |

| Amine (-NH₂) | 5.0 - 7.0 (broad) | Singlet |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the aromatic ring.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 150 |

| C-NO₂ | 130 - 145 |

| C-H | 120 - 130 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitroaromatic compounds typically exhibit strong absorption in the UV-Vis region.

| Parameter | Value |

| λmax (nm) | ~340 - 350 |

| Molar Absorptivity (ε) | High |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

| Parameter | Value (m/z) |

| Molecular Ion (M⁺) | 228 |

| Major Fragments | [M - NO₂]⁺, [M - 2NO₂]⁺, etc. |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy Experimental Workflow

Caption: Experimental workflow for IR spectroscopy.

A common method for analyzing solid samples like TNA is the Potassium Bromide (KBr) pellet technique.[4]

-

Sample Preparation:

-

Grind 1-2 mg of the solid this compound sample finely in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder and mix thoroughly.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups of TNA.

-

Compare the obtained spectrum with reference spectra for confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental Workflow

Caption: Experimental workflow for NMR spectroscopy.

-

Sample Preparation: [5]

-

Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The concentration typically ranges from 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

-

Transfer the solution to a clean, dry NMR tube to a height of about 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).[6]

-

-

Data Analysis:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy Experimental Workflow

Caption: Experimental workflow for UV-Vis spectroscopy.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the sample solution.

-

Place the cuvette in the UV-Vis spectrophotometer.

-

Scan the absorbance of the sample across the UV-Vis range (typically 200-800 nm).

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax).

-

For quantitative analysis, use the Beer-Lambert Law (A = εbc) and the calibration curve to determine the concentration of TNA in unknown samples.

-

Mass Spectrometry (MS) Experimental Workflow

Caption: Experimental workflow for Mass Spectrometry.

-

Sample Introduction and Ionization:

-

Introduce the this compound sample into the mass spectrometer. This can be done via various methods, including Gas Chromatography (GC-MS) for volatile samples or direct infusion for pure compounds.

-

Ionize the sample using an appropriate technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).[7]

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. For nitroaromatic compounds, common fragmentations include the loss of NO₂ (46 Da) and NO (30 Da).[8]

-

Conclusion

The spectroscopic analysis of this compound provides a comprehensive understanding of its chemical structure and properties. The combination of IR, NMR, UV-Vis, and Mass Spectrometry offers a powerful toolkit for the unambiguous identification, characterization, and quantification of this important compound in various research and development settings. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals working with TNA and related nitroaromatic compounds.

References

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. spectrabase.com [spectrabase.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Trinitroaniline Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2,4,6-Trinitroaniline (TNA) crystals, also known as picramide. The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and materials science, offering quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of this energetic material.

General and Physicochemical Properties

This compound is a nitrated aromatic amine that appears as yellow to orange or red monoclinic crystals, depending on its purity.[1] It is classified as a high explosive and is sensitive to heat and shock.[1] TNA is known to be dangerously explosive and hepatotoxic. Symptoms of exposure can include skin and eye irritation, headache, drowsiness, weakness, cyanosis, and respiratory distress.[2]

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values have been aggregated from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₄O₆ | [2] |

| Molecular Weight | 228.12 g/mol | [2] |

| Appearance | Yellow to orange/red monoclinic crystals | [1] |

| Melting Point | 188 - 195 °C (370.4 - 383 °F) | [1][2] |

| Boiling Point | Explodes before boiling | [1][2] |

| Density | 1.762 - 1.8 g/cm³ | [1][2] |

| Detonation Velocity | 7,300 m/s | [1] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its purification, handling, and application. Generally, TNA is insoluble in water but shows some solubility in organic solvents.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | Insoluble | Not Specified | [2] |

| Ethanol (B145695) | Soluble (for recrystallization) | Not Specified | [3] |

| Acetone | Soluble (for recrystallization) | Not Specified | [4] |

| Benzene | Soluble | Not Specified | [4] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, purification, and characterization of this compound crystals.

Synthesis of this compound

A common method for the synthesis of this compound involves the amination of 2,4,6-trinitrochlorobenzene, which is derived from picric acid.[5]

Materials:

-

Picric acid

-

Phosphorus pentachloride (PCl₅) or similar chlorinating agent

-

Diammonium hydrogen phosphate

-

Sulfolane

-

Water

Procedure:

-

Chlorination of Picric Acid: Convert picric acid to 2,4,6-trinitrochlorobenzene by treating it with a chlorinating agent such as PCl₅.

-

Amination: In a glass-lined stainless steel reactor, create a slurry of 2,4,6-trinitrochlorobenzene, diammonium hydrogen phosphate, and dry sulfolane.

-

Heating and Reaction: Seal the reactor and heat the slurry with stirring. The temperature is typically increased from 25°C to 175°C over a period of 2 hours. Maintain the temperature at 175°C and continue stirring for an additional 20 hours.

-

Isolation and Purification: Cool the reaction mixture and add it to a large volume of water. The insoluble product, this compound, will precipitate.

-

Washing and Drying: Collect the precipitate by filtration, wash it thoroughly with water, and then dry it to obtain the final product.[5]

Purification by Recrystallization

Recrystallization is a standard technique to purify crude this compound, which is essential for obtaining accurate physical property measurements.

Materials:

-

Crude this compound

-

Selected recrystallization solvent (e.g., ethanol or acetone)[3][4]

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Büchner funnel and filter flask

Procedure:

-

Solvent Selection: Choose a solvent in which TNA has low solubility at room temperature but high solubility at elevated temperatures.[6]

-

Dissolution: Place the crude TNA in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture while stirring until the TNA completely dissolves, forming a saturated solution.[3]

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3][6]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[3]

-

Drying: Dry the purified crystals, for instance, in a vacuum oven at a temperature not exceeding 50°C, until a constant weight is achieved.[3]

Determination of Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid.[7] The capillary method is a common and straightforward technique for this determination.[8]

Materials and Apparatus:

-

Purified this compound (in fine powder form)

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)[9]

Procedure:

-

Sample Preparation: Ensure the TNA sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[7]

-

Loading the Capillary Tube: Introduce a small amount of the powdered TNA into a capillary tube and compact the solid at the bottom by tapping the closed end on a hard surface. The packed sample height should be 2-3 mm.[10]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.[11]

-

For a precise measurement, heat the sample slowly (e.g., a ramp rate of about 2°C/min) as the temperature approaches the expected melting point.[11]

-

-

Recording the Melting Range: Record the temperature at which the first liquid droplets appear and the temperature at which the last solid particles liquefy. This range is the melting point of the sample.[10]

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice, including bond lengths and angles.

General Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This can be achieved through slow evaporation of a saturated solution.[12]

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a diffractometer (e.g., a Bruker APEXII CCD) to collect diffraction data, typically using Mo Kα radiation.[13]

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or other suitable techniques.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[13]

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H4N4O6 | CID 10271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. westlab.com [westlab.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomosul.edu.iq [uomosul.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. benchchem.com [benchchem.com]

- 13. Crystal structure of 2-bromo-4,6-dinitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Computational Chemistry in the Stability Analysis of 2,4,6-Trinitroaniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of computational chemistry methods to assess the stability of 2,4,6-trinitroaniline (TNA), a high-energy nitroaromatic compound. By leveraging theoretical calculations, researchers can gain deep insights into the molecular properties that govern its thermal and chemical stability, crucial for safe handling, storage, and application.

Introduction to Trinitroaniline (B13749157) Stability

This compound (TNA), also known as picramide, is a secondary explosive characterized by its three nitro groups attached to an aniline (B41778) backbone. Its stability is a critical parameter, influencing its performance, safety, and shelf-life. Computational chemistry offers a powerful, cost-effective, and safe alternative to experimental studies for predicting and understanding the factors that control the decomposition of such energetic materials.

Theoretical studies typically focus on several key areas:

-

Molecular Structure and Electronic Properties: Understanding the geometry and electronic distribution within the molecule.

-

Thermal Decomposition Pathways: Identifying the initial steps and subsequent reactions that lead to decomposition.

-

Kinetic and Thermodynamic Parameters: Calculating activation energies, reaction rates, and heats of formation to quantify stability.

-

Bond Dissociation Energy (BDE): Determining the energy required to break specific chemical bonds, often the initial step in decomposition.

Methodologies in Computational Stability Analysis

The accurate prediction of stability relies on a robust computational protocol. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations

DFT methods are employed to calculate the electronic structure, optimized geometry, and energetic properties of the molecule.

Detailed Protocol:

-

Geometry Optimization: The molecular structure of TNA is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP or B3PW91 in conjunction with a basis set such as 6-31G** or 6-311++G**.[1][2]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE).

-

Calculation of Stability Descriptors:

-

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A larger HOMO-LUMO gap generally indicates higher chemical stability.[3]

-

Bond Dissociation Energy (BDE): The BDE for the C-NO2 and N-H bonds is calculated as the energy difference between the optimized parent molecule and the resulting radicals after bond cleavage. The weakest bond is often referred to as the "trigger bond" for decomposition.[1][2][4]

-

Activation Energy (Ea): The energy barrier for a specific decomposition reaction is calculated by locating the transition state structure connecting the reactant and products.

-

Molecular Dynamics (MD) Simulations

For larger systems or to simulate the bulk behavior of TNA, classical molecular dynamics simulations using reactive force fields like ReaxFF can be employed.[5] These simulations can model the initial chemical events in the decomposition of condensed-phase energetic materials under various temperatures and pressures.

Workflow for Computational Stability Analysis A typical workflow for assessing the stability of a nitroaromatic compound like TNA is depicted below.

Key Stability Parameters and Data Presentation

Quantitative data from computational studies are essential for comparing the stability of TNA with other energetic materials. The following tables summarize key stability indicators calculated for various nitroaromatic compounds, which provide a benchmark for assessing TNA.

Table 1: Electronic Properties and Chemical Stability Indicators

A larger HOMO-LUMO gap and higher chemical hardness are generally associated with greater kinetic stability.[3]

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (eV) | Reference |

| Trinitrophenyl-nitramine | -8.745 | -5.853 | 2.892 | 1.447 | [3] |

| 2,4-Difluoroaniline | -6.509 | -1.290 | 5.219 | 2.609 | [6] |

| 2,4-Dinitroanisole (B92663) (DNAN) | - | - | - | - | [5] |

Note: Data for TNA would be calculated using the same DFT methods for direct comparison.

Table 2: Bond Dissociation Energies (BDE) of the C-NO2 Bond

The C-NO2 bond is often the weakest bond in nitroaromatic explosives, and its homolytic cleavage is a common initial step in thermal decomposition.[1][2]

| Compound | Computational Method | BDE (kcal/mol) | Reference |

| 1,3,5-Trinitrobenzene | B3PW91/6-31G | ~70 | [1] |

| 2,4,6-Trinitrotoluene (TNT) | B3PW91/6-31G | ~68 | [1] |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | B3PW91/6-31G** | 59-64 | [1] |

Table 3: Thermal Decomposition Kinetic Parameters

The activation energy (Ea) is the minimum energy required to initiate the decomposition reaction. A higher Ea indicates greater thermal stability.

| Compound | Experimental Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | DSC (Ozawa Method) | 97.93 | 7.88 x 10⁶ | [7] |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | DTA (Kissinger Method) | 176.9 | - | [1] |

| 2,4-Dinitroanisole (DNAN) | ARC | 259.03 (61.91 kcal/mol) | - | [5] |

Decomposition Pathways

Computational studies help elucidate the complex reaction mechanisms of thermal decomposition. For many nitroaromatic compounds, the initial step is the homolysis of the C-NO2 bond, releasing NO2 gas. Subsequent reactions can involve intramolecular hydrogen transfer, ring opening, and oxidation by the released NO2.[8][9]

Conceptual Decomposition Pathway for Trinitroaniline The following diagram illustrates a plausible initial decomposition pathway for TNA, based on mechanisms proposed for similar compounds.

Relationship Between Computational Parameters and Stability

The parameters calculated through computational chemistry are directly linked to the macroscopic stability and safety characteristics of an energetic material.

Logical Relationships The diagram below shows how fundamental computational metrics relate to the overall assessment of stability and sensitivity.

Conclusion

Computational chemistry provides an indispensable toolkit for the study of trinitroaniline stability. Through DFT calculations and MD simulations, researchers can determine key quantitative metrics such as bond dissociation energies, HOMO-LUMO gaps, and activation energies for decomposition. These parameters provide a detailed understanding of the molecule's intrinsic stability and its likely decomposition mechanisms. This in-silico approach not only enhances safety by reducing the need for hazardous experiments but also accelerates the design and development of new energetic materials with tailored stability and performance characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 5. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

The Solubility of 2,4,6-Trinitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4,6-trinitroaniline (TNA), also known as picramide, in various organic solvents. Understanding the solubility of this high-energy material is critical for its safe handling, purification, and application in both explosives and pharmaceutical research. This document presents quantitative solubility data, details established experimental protocols for solubility determination, and illustrates key workflows and concepts through diagrams.

Quantitative Solubility Data

The solubility of this compound is a key physicochemical parameter that dictates its behavior in various solvent systems. The following table summarizes the quantitative solubility of TNA in several common organic solvents at 20°C.[1]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 20 | 4.798 |

| Benzene (B151609) | 20 | 0.907 |

| Carbon Disulfide | 17 | 0.013 |

| Carbon Tetrachloride | 17 | 0.003 |

| Chloroform | 17 | 0.322 |

| Water | 20 | 0.106 |

Note: Data presented is based on available literature and should be used as a reference. Experimental conditions can influence solubility values.

Factors Influencing Solubility

The dissolution of this compound is governed by several interconnected factors. The principle of "like dissolves like" is a primary determinant, where solubility is favored in solvents with similar polarity. The presence of three nitro groups and an amine group on the benzene ring gives TNA a polar character, leading to moderate solubility in polar organic solvents like acetone. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.

Caption: Logical relationship of factors affecting the solubility of this compound.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound in a liquid solvent is a fundamental experimental procedure in chemistry. The most common and reliable methods for establishing the equilibrium solubility are the shake-flask method and the isothermal saturation method.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It involves agitating an excess of the solid solute with the solvent at a constant temperature until equilibrium is reached.

Detailed Methodology:

-

Preparation: An excess amount of crystalline this compound is added to a series of vials containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: The vials are sealed and placed in a constant-temperature shaker bath. The mixture is agitated at a constant speed for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are allowed to stand undisturbed in the constant-temperature bath for a period to allow the undissolved solid to sediment. The saturated solution is then carefully separated from the excess solid. This is typically achieved by filtration through a syringe filter (e.g., 0.45 µm) or by centrifugation followed by careful decantation of the supernatant.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-performance liquid chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

Data Reporting: The solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or in molarity (mol/L).

Caption: Experimental workflow for the shake-flask solubility determination method.

Isothermal Saturation Method

The isothermal saturation method is another widely used technique that relies on achieving equilibrium between the solid and liquid phases at a constant temperature.

Detailed Methodology:

-

Sample Preparation: A known mass of the organic solvent is placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe. The temperature of the vessel is maintained at the desired value by circulating a fluid from a thermostat.

-

Saturation: Small, accurately weighed portions of this compound are incrementally added to the solvent while stirring. The dissolution of the solid is monitored. The addition of the solute continues until a slight excess of undissolved solid remains, indicating that the solution is saturated.

-

Equilibration: The suspension is stirred at a constant temperature for a prolonged period to ensure that equilibrium is reached.

-

Sampling and Analysis: A sample of the saturated solution is withdrawn through a filter to remove any undissolved solid. The concentration of the dissolved this compound in the sample is then determined gravimetrically (by evaporating the solvent and weighing the residue) or by a suitable analytical method like HPLC.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent in the analyzed sample.

By following these detailed protocols, researchers can obtain reliable and reproducible solubility data for this compound, which is essential for its further development and application in various scientific and industrial fields.

References

Thermal Decomposition Pathways of 2,4,6-Trinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition pathways of 2,4,6-Trinitroaniline (TNA), also known as picramide. Due to the limited availability of extensive, publicly accessible experimental data specifically for TNA, this document synthesizes known information and presents a framework for its thermal analysis based on the behavior of structurally related nitroaromatic compounds. This guide includes detailed experimental protocols for key analytical techniques, a summary of available quantitative data, and visualized representations of postulated decomposition pathways and experimental workflows to aid researchers in the fields of energetic materials, and drug development in understanding and investigating the thermal behavior of this compound.

Introduction

This compound (C₆H₄N₄O₆), commonly referred to as TNA or picramide, is a highly nitrated aromatic amine, classifying it as an energetic material.[1][2] Its thermal stability is a critical parameter that dictates its safety, handling, storage, and performance characteristics. Understanding the kinetics and mechanisms of its thermal decomposition is paramount for predicting its behavior under various thermal stimuli. TNA's appearance can vary from yellow to orange to red.[1] It is known to be a powerful high explosive with a detonation velocity of 7,300 m/s.[2][3] This guide aims to collate the available information on this compound and to provide a foundational and exploratory framework for its thermal analysis.

Physicochemical and Explosive Properties

A summary of the key physical, chemical, and explosive properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₄O₆ | [3] |

| Molecular Weight | 228.12 g/mol | [3][4] |

| Appearance | Yellow, orange, or red crystalline solid | [3] |

| Density | 1.762 g/cm³ at 12°C | [3] |

| Melting Point | 188°C (explodes before boiling) | [3][4] |

| Water Solubility | Insoluble | [3][4] |

| Detonation Velocity | 7,300 m/s | [2][3] |

| Decomposition Temperature | Explodes above 186°C | [3] |

| Sensitivity | Sensitive to friction, shock, or spark | [3] |

Postulated Thermal Decomposition Pathways

While specific, experimentally verified decomposition pathways for this compound are not extensively documented in the available scientific literature, plausible mechanisms can be postulated based on the decomposition of similar nitroaromatic compounds, such as Tetryl (N-methyl-N,2,4,6-tetranitroaniline) and other nitramines.[5][6] The initial step in the decomposition of many aromatic nitramines is the scission of the N-NO₂ bond.[5]

The decomposition of TNA is expected to be a complex process involving multiple, competing reaction pathways that are highly dependent on factors such as temperature, pressure, and the physical state of the material. The primary decomposition is likely initiated by the homolytic cleavage of the C-NO₂ or N-H bonds, followed by a cascade of secondary reactions.

A speculative decomposition pathway for this compound is proposed in the diagram below. This pathway is based on analogous reactions observed in similar energetic materials.

Quantitative Decomposition Data

Quantitative data on the thermal decomposition of this compound is sparse in the reviewed literature. However, data for some picramide derivatives provide an indication of their thermal stability.

| Compound | Onset of Decomposition (°C) | Melting Point (°C) |

| Et-NH (Picramide derivative) | 245.9 | 231.1 |

| Np-NH (Picramide derivative) | 264.3 | - |

| Et-O (Picrate derivative) | 240.8 | 200.3 |

| Np-O (Picrate derivative) | 298.0 | 255.1 |

| Et-NNO₂ (Nitro picramide derivative) | 170.4 | - |

| Pr-NNO₂ (Nitro picramide derivative) | 147.1 | - |

| Np-NNO₂ (Nitro picramide derivative) | 129.2 | - |

Data sourced from a study on new picramide explosives.[7]

Experimental Protocols

The following are generalized protocols for key experiments to investigate the thermal decomposition of this compound. These methodologies are standard for the characterization of energetic materials.[8][9]

Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperature, and mass loss profile of TNA.

Methodology:

-

Accurately weigh 1-2 mg of TNA into an aluminum or copper crucible.[8]

-

Place the crucible in the DSC/TGA instrument.[8]

-

Heat the sample from room temperature to approximately 400°C at a controlled rate (e.g., 5, 10, or 20°C/min) under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Record the heat flow (DSC) and mass change (TGA) as a function of temperature.[8]

-

Analyze the resulting thermograms to identify the onset of decomposition, peak decomposition temperature, and total mass loss.[8] By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[9]

Identification of Gaseous Decomposition Products using T-Jump/Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the gaseous products of rapid decomposition.[9]

Methodology:

-

A thin film of TNA is coated onto a suitable substrate.[9]

-

The sample is placed in a high-pressure, optically accessible cell.[9]

-

A rapid heating source (e.g., a pulsed laser or a resistively heated filament) is used to achieve a "T-Jump," rapidly heating the sample above its decomposition temperature.[9]

-

An FTIR spectrometer is aligned to pass an infrared beam through the evolved gas cloud.[9]

-

The absorption bands in the resulting spectra are compared to known libraries to identify the gaseous decomposition products (e.g., NO₂, CO, CO₂, H₂O, HCN).[9]

Identification of Volatile and Semi-Volatile Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the rapid thermal decomposition of TNA.[8]

Methodology:

-

Place a small, accurately weighed amount of TNA into a pyrolysis sample tube.[8]

-

Insert the sample tube into the pyrolysis unit, which is directly coupled to the GC-MS inlet.[8]

-

Rapidly heat the sample to a temperature above its decomposition point (as determined from DSC/TGA).[8]

-

The decomposition products are swept into the GC column, separated, and then introduced into the mass spectrometer for identification.[8]

-

Analyze the mass spectra of the separated components to identify the decomposition products by comparing them to spectral libraries (e.g., NIST).[8]

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the comprehensive thermal analysis of an energetic material like this compound.

Conclusion

This technical guide has synthesized the available information regarding the thermal decomposition of this compound. While specific, experimentally-derived quantitative data and confirmed decomposition pathways for TNA remain limited in the public domain, this document provides a robust framework for its investigation. The presented generalized experimental protocols for DSC/TGA, T-Jump/FTIR, and Py-GC-MS offer a clear starting point for researchers. The postulated decomposition pathway, based on analogous nitroaromatic compounds, serves as a working hypothesis for further experimental validation. It is anticipated that future research will provide more definitive data to further elucidate the complex thermal behavior of this energetic material.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Trinitroaniline - Sciencemadness Wiki [sciencemadness.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H4N4O6 | CID 10271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. akjournals.com [akjournals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Advent of a Potent Energetic Material: An In-depth Technical Guide to the Early Research and Discovery of Picramide

Abstract

Picramide, known systematically as 2,4,6-trinitroaniline (TNA), is a powerful explosive material that has garnered significant interest since its initial discovery. This technical guide provides a comprehensive overview of the early research into picramide, with a focus on its synthesis, characterization, and foundational understanding. The document details key historical synthetic methodologies, presenting quantitative data in accessible formats and outlining experimental protocols. Visualizations of synthetic pathways are provided to facilitate a deeper understanding of the chemical transformations involved. This whitepaper serves as a critical resource for researchers and professionals seeking to understand the historical context and fundamental chemistry of this important energetic compound.

Introduction

Picramide, or this compound, is a nitrated aromatic amine with the chemical formula C₆H₄N₄O₆.[1] It is recognized as a potent high explosive, and its discovery marked a significant advancement in the field of energetic materials.[1] Historically, it has been utilized in military applications, notably by the Imperial Japanese Navy in World War II as a more stable alternative to picric acid in some projectiles.[2] The appearance of picramide can vary from yellow to orange to red, depending on its purity.[2] This document aims to provide a detailed account of the early scientific investigations into picramide, focusing on the foundational synthesis and characterization efforts that paved the way for its later applications.

Early Synthesis of Picramide

The early synthesis of picramide primarily revolved around two main precursors: picric acid (2,4,6-trinitrophenol) and derivatives of nitroaniline. These methods were instrumental in making picramide available for further study and application.

Synthesis from Picric Acid

One of the earliest and most common methods for producing picramide was from picric acid. This approach involves the substitution of the hydroxyl group of picric acid with an amino group.

A prevalent route involved the conversion of picric acid to an intermediate, 2,4,6-trinitrochlorobenzene, which was then subjected to ammonolysis.

-

Experimental Protocol:

-

Chlorination of Picric Acid: Picric acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) to yield 2,4,6-trinitrochlorobenzene.

-

Ammonolysis: The resulting 2,4,6-trinitrochlorobenzene is then refluxed with ammonia (B1221849) in a suitable solvent, such as n-propanol. A typical procedure involves refluxing for 3 hours at 100°C, which has been reported to yield picramide in 75% yield.[1]

-

Later developments focused on the direct conversion of picric acid to picramide, bypassing the need for a chlorinated intermediate. One notable method involves heating picric acid with an ammonium (B1175870) salt in a high-boiling solvent.

-

Experimental Protocol:

-

A mixture of picric acid and diammonium hydrogen phosphate (B84403) or urea (B33335) is heated in sulfolane (B150427).[1]

-

For instance, heating a mixture of picric acid and diammonium hydrogen phosphate in sulfolane at a temperature range of 25-175°C for 22 hours in an autoclave can produce picramide with a yield of approximately 87-93%.[1]

-

A more specific protocol involves heating picric acid (10.0 g, 43.8 mmol) with diammonium hydrogen phosphate (11.6 g, 87.6 mmol) in dry sulfolane (40 ml). The mixture is heated from 25 to 175°C over 2 hours and maintained at 175°C for an additional 20 hours. The cooled reaction mixture is then poured into water (400 ml), and the precipitated picramide is collected by filtration, washed with water, and dried, affording a 93% yield.

-

Synthesis from Nitroanilines

Another significant pathway to picramide involves the nitration of less substituted nitroanilines.

-

Experimental Protocol (from 4-Nitroaniline):

-

4-Nitroaniline is nitrated using a mixture of dry sodium nitrate (B79036) and concentrated sulfuric acid.[1]

-

The reaction is typically carried out at a low temperature, between 0-5°C, for a duration of 3 hours.[1]

-

This method has been reported to yield picramide in 58% yield.[1]

-

Data Presentation

The following tables summarize the quantitative data associated with the early synthesis and characterization of picramide.

Table 1: Summary of Early Picramide Synthesis Methods

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4,6-Trinitrochlorobenzene | Ammonia | n-Propanol | 100 | 3 | 75 | [1] |

| Picric Acid | Diammonium Hydrogen Phosphate | Sulfolane | 25-175 | 22 | 87-93 | [1] |

| 4-Nitroaniline | Sodium Nitrate, Sulfuric Acid | - | 0-5 | 3 | 58 | [1] |

Table 2: Physical and Chemical Properties of Picramide

| Property | Value | Reference |

| Chemical Formula | C₆H₄N₄O₆ | [1] |

| Molar Mass | 228.12 g/mol | |

| Appearance | Yellow to orange to red solid | [2] |

| Melting Point | 188-194 °C | [1] |

| Detonation Velocity | 7,300 m/s | [1] |

| Solubility in water | Insoluble | [1] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to picramide.

Caption: Synthesis of Picramide from Picric Acid via a Chlorinated Intermediate.

Caption: Direct Amination of Picric Acid to Yield Picramide.

Caption: Synthesis of Picramide via Nitration of 4-Nitroaniline.

Early Characterization

Early characterization of picramide focused on its fundamental physical and explosive properties. As a crystalline solid, its melting point was a key identifier, reported to be in the range of 188-194°C.[1] Its high explosive nature was quickly recognized, with a detonation velocity measured at 7,300 m/s.[1] Picramide's insolubility in water was also a notable characteristic.[1]

Mechanism of Action and Signaling Pathways

The primary focus of early research on picramide was its application as an explosive. Consequently, there is a lack of information regarding its interaction with biological systems, and no signaling pathways or specific mechanisms of action in a pharmacological context have been described in the historical literature. The compound's toxicity is recognized, with exposure potentially causing skin and eye irritation, headache, cyanosis, and respiratory distress.[2] However, these are general toxicological effects of nitroaromatic compounds rather than specific, targeted biological activities.

Conclusion

The early research and discovery of picramide laid the groundwork for its eventual use as a significant energetic material. The development of synthetic routes from readily available precursors like picric acid and nitroanilines was a crucial step in enabling its study and application. While early characterization was limited by the analytical techniques of the time, the fundamental physical and explosive properties were well-established. This technical guide has summarized these foundational aspects, providing a detailed look into the initial scientific endeavors surrounding picramide. For contemporary researchers, this historical perspective is invaluable for understanding the context of this potent molecule and for inspiring further innovation in the field of energetic materials.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trinitroaniline in Energetic Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trinitroaniline (TNA), also known as Picramide, is a secondary explosive that has been of interest in the field of energetic materials due to its thermal stability and explosive performance. Historically, it was used in military applications, including as a burster in gun projectiles by the Imperial Japanese Navy in World War II, as it was more stable than picric acid. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of TNA in energetic materials research.

Physicochemical and Explosive Properties

This compound is a yellow to orange or red crystalline powder, with its color depending on purity. It is insoluble in water. As an aromatic nitro compound, it is a strong oxidizing agent and can react vigorously with reducing agents, potentially leading to detonation.[1] It is also known to be explosive upon heating or shock.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical and explosive properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₆H₄N₄O₆ | |

| Molar Mass | 228.12 g/mol | [1] |

| Appearance | Yellow to orange/red powder | |

| Density | 1.762 g/cm³ at 12°C | |

| Melting Point | 188 °C (370 °F; 461 K) | |

| Boiling Point | Explodes before boiling |

| Explosive Performance | Value | Reference |

| Detonation Velocity | 7,300 m/s | [2] |

| Detonation Pressure (Predicted) | 244 kbar | |

| Impact Sensitivity (ERL Drop Weight, H₅₀) | High (low sensitivity); e.g., Ethane-backbone picramide derivative: 282 ± 89 cm | [3] |

| Friction Sensitivity (BAM) | Insensitive (>360 N for most derivatives) | [3] |

Experimental Protocols

Synthesis of this compound

Two common laboratory-scale synthesis routes for this compound are presented below.

Protocol 1: Two-Step Synthesis from p-Nitroanisole

This method involves the nitration of p-nitroanisole to form 2,4,6-trinitroanisole (TNAN), followed by ammonolysis to yield picramide.

Step 1: Nitration of p-Nitroanisole to 2,4,6-Trinitroanisole

-

Materials: p-Nitroanisole (PNAN), fuming nitric acid, sulfuric acid.

-

Procedure:

-

Carefully prepare a nitrating mixture of fuming nitric acid and sulfuric acid.

-

Slowly add p-nitroanisole to the chilled nitrating mixture under vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the 2,4,6-trinitroanisole product.

-

Filter, wash with cold water until neutral, and dry the product.

-

Step 2: Ammonolysis of 2,4,6-Trinitroanisole to Picramide

-

Materials: 2,4,6-Trinitroanisole (TNAN), aqueous ammonia (B1221849).

-

Procedure:

-

Suspend the synthesized TNAN in a suitable solvent.

-

Add aqueous ammonia to the suspension.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and filter the resulting this compound.

-

Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol) to purify.

-

Protocol 2: Synthesis from Picric Acid

-

Materials: Picric acid, diammonium hydrogen phosphate, sulfolane.

-

Procedure:

-

In a pressure-rated reactor, combine picric acid, diammonium hydrogen phosphate, and dry sulfolane.

-

Seal the reactor and heat the stirred slurry gradually to 175°C.

-

Maintain the temperature and stirring for approximately 20 hours.

-

After cooling, pour the reaction mixture into a large volume of water.

-

Collect the insoluble product by filtration, wash thoroughly with water, and dry to obtain picramide.

-

Safety Precautions:

-

All synthesis and handling of energetic materials must be conducted by trained personnel in a laboratory equipped for handling explosives.

-